molecular formula C16H15Cl2N3 B13752352 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride CAS No. 1172446-12-6

7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride

Cat. No.: B13752352
CAS No.: 1172446-12-6
M. Wt: 320.2 g/mol
InChI Key: RYHPGWJJFSYZNJ-UHFFFAOYSA-N
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Description

Development of Quinoline Scaffolds in Drug Discovery

The quinoline nucleus, a bicyclic structure merging benzene and pyridine rings, has been a cornerstone of medicinal chemistry since its isolation from cinchona bark alkaloids in the 19th century. Early applications focused on antimalarial agents, with quinine serving as the archetype. By the 1920s, researchers recognized the pharmacophoric versatility of quinolines, leading to synthetic derivatives like quinacrine and chloroquine. These compounds demonstrated that halogenation (e.g., chlorine at position 7) and alkyl substitutions (e.g., methyl at position 8) enhanced bioavailability and target affinity.

The 1990s marked a turning point with the exploration of quinoline-based compounds for neglected tropical diseases. For instance, berberine, an isoquinoline alkaloid, showed modest anti-Leishmania activity in hamster models, though toxicity concerns limited its utility. This era also saw the systematic evaluation of substituent effects, revealing that electron-withdrawing groups (e.g., chloro) at position 7 and hydrophobic groups (e.g., methyl) at position 8 improved membrane permeability and enzymatic inhibition.

Table 1: Key Quinoline-Based Drugs and Their Structural Features

Compound Substituents Therapeutic Use Year Introduced
Quinine -OH, -CH₂CH₃ Antimalarial 1820
Chloroquine -Cl (C7), -N(C₂H₅)₂ Antimalarial 1934
Ciprofloxacin -F, piperazinyl Antibacterial 1987
8-Methylquinoline -CH₃ (C8) Antileishmanial lead 2010s

Emergence of Hydrazine Modifications in Heterocyclic Systems

Hydrazine (-NH-NH₂) functionalization emerged as a strategic tool for modulating the reactivity and bioactivity of heterocycles. Early 20th-century work on hydrazines focused on their role as intermediates in the synthesis of azo dyes and explosives. By the 1950s, medicinal chemists began exploiting hydrazine’s nucleophilic and redox-active properties to design antitubercular (e.g., isoniazid) and antihypertensive agents (e.g., hydralazine).

Incorporating hydrazine into quinoline systems introduced dual advantages: (1) the ability to form Schiff bases with carbonyl groups, enabling targeted covalent inhibition, and (2) enhanced metal-chelating capacity for enzyme active sites. For example, 2-hydrazinoquinoline derivatives, first synthesized in the 1970s, demonstrated antitumor activity by inhibiting topoisomerase II through intercalation and redox cycling. The hydrazine moiety’s flexibility also facilitated the development of prodrugs, as seen in modern antimalarials where hydrazinoquinolines act as bioreductive triggers.

Table 2: Hydrazine-Functionalized Heterocycles and Applications

Heterocycle Hydrazine Position Biological Activity Key Mechanism
Pyridazinophthalazine C3 Antihypertensive Vasodilation
2-Hydrazinoquinoline C2 Antitumor, Antimicrobia Topoisomerase inhibition
Hydralazine N/A Antihypertensive Nitric oxide modulation

Key Milestones in Functionalized 8-Methylquinoline Derivatives

The introduction of methyl groups at position 8 of the quinoline ring addressed two critical challenges: metabolic instability and poor solubility. Early synthetic routes, such as the Skraup and Doebner-von Miller reactions, struggled with regioselectivity, often producing mixtures of 6-, 7-, and 8-substituted quinolines. Breakthroughs in catalysis during the 2000s enabled precise C-H functionalization. For instance, palladium-catalyzed α-ketoesterification allowed direct coupling of 8-methylquinoline with α-ketoacids, streamlining the synthesis of analogs with aryl or heteroaryl groups at position 3.

A landmark achievement came with the development of sulfuric acid-free cyclization methods. Traditional approaches for 7-chloro-8-methylquinoline synthesis relied on harsh acidic conditions, generating polymeric byproducts and high salinity wastewater. Modern protocols employing organic solvents (e.g., toluene) and dehydrogenation reagents (e.g., DDQ) achieved yields exceeding 85% while minimizing environmental impact. These advances laid the groundwork for incorporating phenyl groups at position 3, enhancing π-π stacking interactions with biological targets.

Table 3: Evolution of 8-Methylquinoline Synthesis Techniques

Method Key Reagents Yield (%) Advantages
Skraup Reaction Glycerol, H₂SO₄ 50–60 Low cost
Radical Bromination NBS, CCl₄ 58–65 Regioselective
Pd-Catalyzed Coupling Pd(OAc)₂, K₂S₂O₈ 70–85 Functional group tolerance
Solvent-Free Cyclization DDQ, Toluene 80–92 Eco-friendly

Properties

CAS No.

1172446-12-6

Molecular Formula

C16H15Cl2N3

Molecular Weight

320.2 g/mol

IUPAC Name

(7-chloro-8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C16H14ClN3.ClH/c1-10-14(17)8-7-12-9-13(11-5-3-2-4-6-11)16(20-18)19-15(10)12;/h2-9H,18H2,1H3,(H,19,20);1H

InChI Key

RYHPGWJJFSYZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)NN)C3=CC=CC=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride generally involves:

  • Construction of the quinoline core with appropriate substitutions (7-chloro, 8-methyl, 3-phenyl)
  • Introduction of the hydrazino group at position 2
  • Formation of the hydrochloride salt for stability and isolation

The quinoline core is often prepared via cyclization reactions involving substituted anilines and acrolein or related aldehydes. Subsequent functional group transformations introduce the hydrazino moiety.

Preparation of 7-Chloro-8-methylquinoline Core

A key intermediate in the synthesis is 7-chloro-8-methylquinoline , which can be prepared by cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.

Cyclization Reaction (Patent CN111377859A)
  • Reactants : 2-methyl-3-chloroaniline, acrolein, monobasic inorganic acid (HCl or HBr), dehydrogenation reagent (e.g., iodine)
  • Solvent : Organic solvent such as n-octanol or heptanol
  • Conditions :
    • Formation of aniline salt by adding HCl solution in solvent at 70–80 °C
    • Heating to ~150 °C
    • Dropwise addition of acrolein over several hours (e.g., 4 h)
    • Maintaining temperature at 150–155 °C for 8 h post-addition
  • Workup :
    • Removal of solvent and acid by distillation
    • Neutralization with potassium hydroxide solution (pH 7–8)
    • Extraction with petroleum ether and washing
  • Yield and Purity :
    • Yield: 92.9–96%
    • Purity: 93–98%
  • Advantages :
    • Avoids use of sulfuric acid, reducing waste water and environmental impact
    • Use of organic solvent helps remove water generated during cyclization, improving conversion
Parameter Value/Range
2-methyl-3-chloroaniline 1 mole
Monobasic inorganic acid (HCl or HBr) 2–4 moles (preferably 2–3)
Acrolein 3–8 moles (preferably 3–5)
Temperature 70–80 °C (salt formation), 150–155 °C (cyclization)
Reaction time 4 h (acrolein addition) + 8 h (post-reaction)
Solvent n-octanol or heptanol
Yield 92.9–96%
Purity 93–98%

Introduction of Hydrazino Group at Position 2

While specific detailed procedures for direct hydrazination at position 2 of 7-chloro-8-methyl-3-phenylquinoline are scarce in the searched literature, general methods for introducing hydrazino groups onto quinoline derivatives include:

  • Nucleophilic substitution of a suitable leaving group at position 2 with hydrazine hydrate or hydrazine derivatives
  • Reduction of nitro or diazo precursors at position 2 followed by treatment with hydrazine
  • Hydrazinolysis of 2-substituted quinoline derivatives (e.g., esters, amides)

Given the structure, a plausible route is:

  • Synthesis of 7-chloro-8-methyl-3-phenylquinoline with a leaving group (e.g., halogen or ester) at position 2
  • Reaction with hydrazine hydrate under reflux or controlled temperature to substitute the leaving group with hydrazino (-NHNH2)
  • Isolation of the hydrazino derivative as the hydrochloride salt by treatment with HCl in an appropriate solvent

Preparation of 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline Hydrochloride

  • Stepwise approach :
    • Start from 7-chloro-8-methylquinoline intermediate
    • Introduce phenyl group at position 3 by suitable cross-coupling or condensation methods
    • Introduce hydrazino group at position 2 by nucleophilic substitution or hydrazinolysis
    • Convert free base to hydrochloride salt by reaction with HCl in ethanol or other solvents

Research Outcomes and Notes

  • The cyclization method avoiding sulfuric acid reduces environmental pollution by minimizing acidic waste and polymeric residues formed from acrolein oxidation.
  • The use of organic solvents such as n-octanol or heptanol facilitates removal of water formed during cyclization, improving yield and purity.
  • Hydrazino substitution may affect cell permeability and activity, as noted in related quinoline hydrazino derivatives, indicating the importance of purity and structural confirmation.
  • Yields for the quinoline core are high (above 90%), but yields for subsequent hydrazination steps depend on reaction conditions and precursor availability.
  • Purification typically involves extraction, washing, and crystallization to obtain the hydrochloride salt with high purity.

Summary Table of Preparation Parameters

Step Reactants/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization to 7-chloro-8-methylquinoline 2-methyl-3-chloroaniline, acrolein, HCl (2–3 equiv), iodine, n-octanol 70–80 (salt formation), 150–155 (cyclization) 4 h addition + 8 h hold 92.9–96 Avoids sulfuric acid, reduces waste water
Hydrazino substitution at C-2 7-chloro-8-methyl-3-phenylquinoline precursor + hydrazine hydrate Reflux or controlled heating Several hours (varies) Variable Requires suitable leaving group at C-2
Hydrochloride salt formation Treatment with HCl in ethanol or solvent Ambient 1–2 h Quantitative Stabilizes compound for isolation

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.

Major Products Formed

Scientific Research Applications

7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with DNA synthesis and repair pathways, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number
7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline HCl C₁₆H₁₄Cl₂N₃ Cl (7), CH₃ (8), Ph (3), NHNH₂ (2) 326.21 Not explicitly provided
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline HCl C₁₃H₁₈ClN₃ CH₃ (7,8), C₂H₅ (3), NHNH₂ (2) 258.76 1798721-58-0
7-Bromo-2-hydrazino-3-phenylquinoline HCl C₁₅H₁₂BrClN₃ Br (7), Ph (3), NHNH₂ (2) 357.64 1170117-00-6
6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline HCl C₁₆H₁₄Cl₂N₃ Cl (6), CH₃ (8), Ph (3), NHNH₂ (2) 326.21 1170828-18-8
2-Hydrazino-7-chloro-3,8-dimethylquinoline HCl C₁₁H₁₃Cl₂N₃ Cl (7), CH₃ (3,8), NHNH₂ (2) 258.15 1171443-32-5
Key Observations:

Substituent Positioning: The chlorine atom at position 7 in the target compound distinguishes it from the 6-chloro analog (CAS 1170828-18-8), which may alter electronic properties and biological interactions .

Molecular Weight and Solubility: The target compound’s higher molecular weight (326.21 g/mol) compared to simpler analogs (e.g., 258.15 g/mol for CAS 1171443-32-5) suggests reduced solubility in non-polar solvents, a critical factor in formulation design .

Halogen Effects :

  • Replacing chlorine with bromine (CAS 1170117-00-6) increases molecular weight and polarizability, which could enhance halogen bonding in crystal engineering or biological targets .

Reactivity and Functional Group Comparisons

  • Hydrazino Group (NHNH₂): Present in all compounds, this group is highly reactive, enabling condensation reactions to form hydrazones or coordination with transition metals. The phenyl and halogen substituents in the target compound may stabilize such reactions via resonance or inductive effects .
  • Chlorine vs. Methyl Groups: The electron-withdrawing chlorine at position 7 in the target compound may deactivate the quinoline ring compared to methyl-substituted analogs (e.g., CAS 1798721-58-0), affecting electrophilic substitution patterns .

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride with high purity?

Methodological Answer:
The synthesis typically involves hydrazination of a pre-functionalized quinoline precursor. For example:

  • Step 1: Start with 7-chloro-8-methyl-3-phenylquinoline.
  • Step 2: React with hydrazine hydrate under reflux in ethanol or methanol (60–80°C, 6–12 hours) to introduce the hydrazino group at the 2-position .
  • Step 3: Purify the crude product via recrystallization using a solvent system like ethanol/water or methanol/diethyl ether to achieve >95% purity .
    Key Considerations:
  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., hydrazino proton at δ 6.5–7.0 ppm; quinoline aromatic protons) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.08 for C₁₇H₁₅ClN₃·HCl) .
  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
  • Elemental Analysis: Confirm Cl and N content within ±0.3% of theoretical values .

Basic: What are common challenges in optimizing reaction yields, and how can they be addressed?

Methodological Answer:
Key challenges and solutions:

  • Low Hydrazination Efficiency:
    • Cause: Steric hindrance from the 3-phenyl group.
    • Solution: Increase reaction time (up to 24 hours) or use a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity .
  • Byproduct Formation (e.g., Oxidation):
    • Cause: Exposure to air during reflux.
    • Solution: Use inert gas (N₂/Ar) and reduce reaction temperature to 50°C .
  • Purification Difficulties:
    • Solution: Employ column chromatography (silica gel, gradient elution) if recrystallization fails .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:
Discrepancies often arise from:

  • Variability in Assay Conditions:
    • Standardize protocols (e.g., MIC assays using CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) .
  • Structural Analog Interference:
    • Compare with analogs (e.g., 2-amino vs. 2-hydrazino substituents) to isolate pharmacophore contributions .
  • Target Selectivity:
    • Perform kinase profiling or molecular docking to identify off-target interactions .
      Example: A 2023 study found that the 3-phenyl group enhances anticancer activity but reduces bacterial membrane penetration, explaining divergent results .

Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:
A tiered approach:

  • Enzyme Kinetics:
    • Conduct Michaelis-Menten assays (e.g., with cytochrome P450 isoforms) to determine inhibition type (competitive/non-competitive) and Kᵢ values .
  • Isothermal Titration Calorimetry (ITC):
    • Measure binding thermodynamics (ΔH, ΔS) to assess interaction specificity .
  • Mutagenesis Studies:
    • Engineer enzyme mutants (e.g., replacing active-site cysteine) to identify critical residues for inhibition .
      Case Study: A 2024 study used X-ray crystallography to reveal hydrogen bonding between the hydrazino group and HIV-1 reverse transcriptase, clarifying antiviral mechanisms .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological potency?

Methodological Answer:
Stepwise Strategy:

Core Modifications: Synthesize analogs with:

  • Halogen replacements (e.g., 7-F instead of 7-Cl) to assess electronic effects .
  • Methyl group positional isomers (e.g., 7-Cl-8-Me vs. 7-Cl-6-Me) .

Functional Group Variation:

  • Replace hydrazino with amino or hydroxyl groups to evaluate hydrogen-bonding contributions .

Biological Screening:

  • Test analogs against a panel of targets (e.g., Staphylococcus aureus, HeLa cells) under standardized conditions .
    Data Analysis:

  • Use QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity .

Advanced: What computational methods are effective in predicting reactivity or toxicity?

Methodological Answer:

  • Reactivity Prediction:
    • Apply DFT calculations (e.g., Gaussian 16) to map electrophilic regions (e.g., hydrazino group’s nucleophilicity) .
  • Toxicity Profiling:
    • Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity or CYP450 inhibition risks .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein binding stability (e.g., 100-ns MD runs) to prioritize analogs for synthesis .

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